N-delta-2,4-Dnp-L-ornithine hydrochloride
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Overview
Description
. This compound is primarily used in biochemical research and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-delta-2,4-Dnp-L-ornithine hydrochloride typically involves the reaction of L-ornithine with 2,4-dinitrophenyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, and requires the presence of a base, such as sodium hydroxide, to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-delta-2,4-Dnp-L-ornithine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
N-delta-2,4-Dnp-L-ornithine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of N-delta-2,4-Dnp-L-ornithine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The pathways involved in its action include inhibition of enzyme activity and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- N-delta-2,4-Dnp-L-lysine hydrochloride
- N-delta-2,4-Dnp-L-arginine hydrochloride
- N-delta-2,4-Dnp-L-histidine hydrochloride
Uniqueness
N-delta-2,4-Dnp-L-ornithine hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for particular research applications. For example, its ability to undergo specific chemical reactions and its interaction with certain enzymes and proteins set it apart from other dinitrophenyl derivatives .
Properties
Molecular Formula |
C11H15ClN4O6 |
---|---|
Molecular Weight |
334.71 g/mol |
IUPAC Name |
(2S)-2-amino-5-(2,4-dinitroanilino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14N4O6.ClH/c12-8(11(16)17)2-1-5-13-9-4-3-7(14(18)19)6-10(9)15(20)21;/h3-4,6,8,13H,1-2,5,12H2,(H,16,17);1H/t8-;/m0./s1 |
InChI Key |
VJBDFLCZEZSODJ-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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